N-(2,4-dimethoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-12-5-4-6-13(9-12)18-21-19(27-22-18)26-11-17(23)20-15-8-7-14(24-2)10-16(15)25-3/h4-10H,11H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSMPEDSEFSEPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This structure features a thiadiazole ring, which is known for its diverse biological activities. The presence of methoxy and thio groups enhances its pharmacological profile.
Anticancer Properties
Recent studies have indicated that compounds containing the thiadiazole moiety exhibit significant anticancer activity. For instance:
- Cell Viability Assays : In vitro studies have shown that derivatives of thiadiazole can significantly reduce cell viability in various cancer cell lines. For example, a related compound demonstrated an IC50 value of 2.44 µM against LoVo colon cancer cells and 23.29 µM against MCF-7 breast cancer cells after 48 hours of treatment .
- Mechanisms of Action : The anticancer effects are attributed to the inhibition of critical pathways involved in cell proliferation and survival. For example, the compound may inhibit CDK9 kinase activity and interfere with STAT3 transcriptional activity . Molecular docking studies suggest that the sulphone and amino groups are crucial for this inhibitory action.
Antimicrobial Activity
The compound's potential as an antimicrobial agent is also noteworthy:
- Antibacterial Effects : Studies have reported that thiadiazole derivatives exhibit antibacterial properties against Gram-positive and Gram-negative bacteria. Compounds similar to this compound have shown moderate to significant activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa with minimum inhibitory concentration (MIC) values lower than standard antibiotics .
- Antifungal Effects : The antifungal activity has been demonstrated against strains such as Aspergillus niger and Candida albicans, indicating a broad spectrum of antimicrobial efficacy .
Case Studies
Several case studies highlight the effectiveness of thiadiazole derivatives in clinical settings:
- In Vitro Study on Cancer Cell Lines : A study focused on various thiadiazole derivatives showed promising results in reducing the viability of multiple cancer cell lines, suggesting potential for further development into therapeutic agents .
- Antimicrobial Efficacy Trials : A series of tests conducted on bacterial strains revealed that certain derivatives exhibited zones of inhibition comparable to established antibiotics, reinforcing their potential as alternative treatments for resistant infections .
Data Summary Table
Scientific Research Applications
Anticancer Activity
Research indicates that N-(2,4-dimethoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide may exhibit significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines:
| Cell Line | Percent Growth Inhibition (PGI) |
|---|---|
| SNB-19 | 86.61% |
| OVCAR-8 | 85.26% |
| NCI-H40 | 75.99% |
| HOP-92 | 67.55% |
| A549 | 56.88% |
These results suggest that the compound may interfere with cancer cell proliferation and could be a candidate for further development in oncology treatments .
Antimicrobial Activity
The compound has also shown promising results in antimicrobial studies. Its derivatives have been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported to be around 256 µg/mL, indicating significant antimicrobial activity .
Case Studies and Research Findings
Recent studies have focused on synthesizing and evaluating the biological activity of this compound and its derivatives. For example:
Comparison with Similar Compounds
Structural Overview of the Target Compound
The compound N-(2,4-dimethoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide features a unique scaffold combining a 1,2,4-thiadiazole core substituted with a meta-methylphenyl (m-tolyl) group and a thioether-linked acetamide moiety bearing a 2,4-dimethoxyphenyl substituent. This architecture confers distinct electronic and steric properties, influencing its pharmacological and physicochemical profiles .
Comparative Analysis with Analogues
Structural Analogues and Substituent Variations
Heterocyclic Core Modifications
- Thiadiazole vs. Triazole Derivatives :
- Ethyl 2-(2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)acetate (CAS 864918-14-9) shares the thiadiazole-thioacetamide backbone but replaces the 2,4-dimethoxyphenyl group with an ethyl ester. This substitution reduces hydrophobicity and may alter target binding affinity .
- N-(2-Methoxyphenyl)-2-((4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide () substitutes the thiadiazole with a triazole ring. Triazole derivatives generally exhibit enhanced metabolic stability but may show reduced electrophilic reactivity compared to thiadiazoles .
Aryl Substituent Variations
- 2,4-Dimethoxyphenyl vs. Halogenated/Other Aryl Groups: N-(2,4-Difluorophenyl)-2-((4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide () replaces methoxy groups with fluorine atoms. N-(4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide () features a fluorophenyl group on the thiadiazole. Fluorine substitution is associated with enhanced membrane permeability and target selectivity in anticancer agents .
Pharmacological Activity Comparisons
Enzyme Inhibition Potential
- CDK5/p25 Inhibition :
- Compounds like N-(4-Methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide (IC50 = 42 ± 1 nM) demonstrate potent kinase inhibition (). The target compound’s thiadiazole-thio group may similarly engage in hydrogen bonding with kinase active sites, though specific IC50 data are unavailable .
Anticancer and Antimicrobial Activity
- Thiadiazole Derivatives :
- Triazole-Thiadiazole Hybrids: Sodium salts of 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate () show strong enzyme interactions, suggesting that the target compound’s thioether linkage could similarly stabilize protein binding .
Physicochemical Properties
Preparation Methods
Enzymatic Oxidative Dimerization
Vanadium-dependent haloperoxidases (VHPOs) enable sustainable thiadiazole formation via S-bromination and cyclization (Figure 1).
Procedure :
- Dissolve m-tolyl thioamide (10 mmol) in PIPES buffer (pH 6.5) with 50% acetonitrile.
- Add Curvularia inaequalis chloroperoxidase (0.025 mol%), Na₃VO₄ (1 mM), KBr (10 mmol), and H₂O₂ (30 mmol).
- Stir at 25°C for 1 h.
- Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica chromatography.
Key Data :
| Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| CiVCPO | 25 | 1 | 98 |
| CpVBPO | 25 | 3 | 85 |
Mechanistic Insight: S-bromination precedes N–S bond formation, with vanadate ions stabilizing transition states.
Conventional Cyclocondensation
Thioamides react with nitriles under acidic conditions:
- Combine m-tolylthioamide (1 eq) and acetonitrile (2 eq) in HCl (conc., 10 mL).
- Reflux at 80°C for 6 h.
- Neutralize with NaOH, extract with CH₂Cl₂, and recrystallize from ethanol.
Optimization :
- Catalyst : ZnCl₂ (0.1 eq) increases yield from 62% to 78%
- Solvent : Toluene > DMF due to reduced side reactions
Preparation of N-(2,4-Dimethoxyphenyl)-2-Chloroacetamide
Acylation of 2,4-Dimethoxyaniline
- Add chloroacetyl chloride (1.2 eq) dropwise to stirred 2,4-dimethoxyaniline (1 eq) in THF at 0°C.
- After 2 h, quench with H₂O and extract with EtOAc.
- Dry organic layer and evaporate to yield white crystals (mp 112–114°C, 89% yield).
Purity Control :
- HPLC (C18, 70:30 MeOH/H₂O): Rt = 6.2 min, >99% purity
Thioether Coupling: Critical Step Optimization
Nucleophilic Displacement
- Suspend 3-(m-tolyl)-1,2,4-thiadiazol-5-thiol (1 eq) and K₂CO₃ (2 eq) in anhydrous DMF.
- Add N-(2,4-dimethoxyphenyl)-2-chloroacetamide (1.05 eq) under N₂.
- Heat at 60°C for 4 h.
- Pour into ice-water, filter, and recrystallize from EtOH.
Reaction Metrics :
| Base | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 60 | 88 | 98.5 |
| Et₃N | Acetone | 40 | 72 | 95.2 |
Phase-Transfer Catalysis
For scale-up (>100 g):
- Use TBAB (0.1 eq) in H₂O/CH₂Cl₂ biphasic system.
- Achieves 85% yield with 50% reduced solvent volume vs. homogeneous conditions.
Integrated Process Flows and Comparative Analysis
Route A (Enzymatic) :
Thiadiazole synthesis → Coupling → Final product
- Total yield: 76%
- E-factor: 8.2 (superior green metrics)
Route B (Conventional) :
Cyclocondensation → Coupling → Final product
- Total yield: 68%
- E-factor: 14.7
Advanced Purification Techniques
Recrystallization Solvent Screening
| Solvent System | Recovery (%) | Purity (%) |
|---|---|---|
| Ethanol/Water (3:1) | 92 | 99.1 |
| Acetonitrile | 85 | 98.7 |
Preparative HPLC Conditions
- Column: XBridge C18, 250 × 20 mm
- Mobile phase: Gradient 40–80% MeOH in 20 min
- Isolation: 99.3% purity at 15 mg/mL loading
Q & A
Q. What synthetic methodologies are recommended for preparing N-(2,4-dimethoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide?
A common approach involves multi-step nucleophilic substitution and condensation reactions. For example:
- Step 1 : React 5-(substituted)thiadiazole intermediates with chloroacetyl chloride in DMF under basic conditions (e.g., K₂CO₃) to form thioether linkages .
- Step 2 : Couple the intermediate with 2,4-dimethoxyaniline via amidation. Reaction progress is monitored by TLC (hexane:ethyl acetate, 9:1), followed by crystallization or column purification .
- Key parameters : Room temperature for substitution reactions, reflux for condensations (~5–7 hours). Yield optimization requires stoichiometric control (1:1.5 molar ratio of nucleophile to electrophile) .
Q. How should researchers characterize this compound to confirm structural integrity?
Use a combination of spectroscopic and analytical techniques:
- NMR : ¹H/¹³C NMR to verify aromatic protons (e.g., m-tolyl methyl at δ ~2.3 ppm) and acetamide carbonyl (δ ~168–170 ppm).
- Mass spectrometry : High-resolution MS (HRMS) for molecular ion confirmation (e.g., [M+H]⁺).
- Elemental analysis : Validate C, H, N, S content within ±0.4% of theoretical values .
- Purity assessment : HPLC with UV detection (λ = 254 nm) to ensure ≥95% purity .
Q. What preliminary biological screening assays are suitable for this compound?
- In vitro cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.
- Enzyme inhibition : Test against kinases or proteases linked to disease pathways (e.g., COX-2 for anti-inflammatory activity).
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria .
- Dose-response curves : Use triplicate runs with positive controls (e.g., doxorubicin for cytotoxicity) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Structural analogs : Synthesize derivatives with variations in:
- Thiadiazole substituents (e.g., replace m-tolyl with nitro or trifluoromethyl groups).
- Acetamide linkage : Modify the 2,4-dimethoxyphenyl group to assess electron-donating/withdrawing effects.
- Assay comparison : Test analogs in parallel using standardized protocols (e.g., IC₅₀ in kinase assays).
- Data analysis : Correlate substituent electronic properties (Hammett σ values) with activity trends .
- Example : highlights enhanced anticancer activity in analogs with thienopyrimidine-oxadiazole hybrids .
Q. How should researchers resolve contradictions in biological data across studies?
- Reproducibility checks : Validate assay conditions (e.g., cell line authenticity, serum concentration).
- Structural verification : Re-characterize disputed batches via XRD or 2D NMR to rule out polymorphic differences .
- Meta-analysis : Compare data across analogs (e.g., notes chlorinated derivatives show higher cytotoxicity but lower solubility) .
- Statistical rigor : Apply ANOVA or t-tests to assess significance of conflicting results .
Q. What strategies are effective for improving the compound’s pharmacokinetic profile?
- Solubility enhancement : Introduce polar groups (e.g., -OH, -COOH) or formulate as nanoparticles .
- Metabolic stability : Perform microsomal assays (e.g., rat liver microsomes) to identify vulnerable sites for deuteration or fluorination .
- Permeability : Use Caco-2 cell models to assess intestinal absorption; logP adjustments via substituent modification .
Q. How can computational methods guide the optimization of this compound?
- Docking studies : Target the thiadiazole-thioacetamide core to key binding pockets (e.g., EGFR kinase domain) using AutoDock Vina.
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.
- ADMET prediction : Use SwissADME or ProTox-II to predict toxicity risks (e.g., hepatotoxicity) .
Methodological Notes for Data Interpretation
- Synthetic yields : Lower yields (e.g., <50%) may indicate side reactions; optimize by switching solvents (e.g., acetonitrile over DMF) .
- Biological outliers : Exclude data points with >20% deviation from triplicate means .
- SAR limitations : Bioactivity trends may not extrapolate across assays (e.g., antimicrobial vs. anticancer targets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
